molecular formula C21H20ClNO3 B3458402 1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone CAS No. 303093-79-0

1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone

Cat. No.: B3458402
CAS No.: 303093-79-0
M. Wt: 369.8 g/mol
InChI Key: JVDHZFKQTDZURL-UHFFFAOYSA-N
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Description

Its core structure features a 1,4-dihydropyridine ring substituted at the 4-position with a 5-(2-chlorophenyl)-2-furyl moiety and acetyl groups at the 3,5-positions. The 2-chlorophenyl and furyl substituents introduce steric and electronic effects that influence molecular conformation, intermolecular interactions, and crystallographic packing.

Properties

IUPAC Name

1-[5-acetyl-4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-11-19(13(3)24)21(20(14(4)25)12(2)23-11)18-10-9-17(26-18)15-7-5-6-8-16(15)22/h5-10,21,23H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDHZFKQTDZURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-79-0
Record name 1-(5-AC-4-(5-(2-CL-PH)-FURAN-2-YL)-2,6-DI-ME-1,4-DIHYDRO-PYRIDIN-3-YL)-ETHANONE
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Biological Activity

The compound 1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone is a derivative of the 1,4-dihydropyridine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C21H20ClN2O5
  • Molecular Weight: 404.84 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that derivatives of 1,4-dihydropyridines exhibit significant antioxidant properties. The presence of the furan and chlorophenyl groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals and reduce oxidative stress in biological systems .

2. Antihypertensive Effects

Compounds in the 1,4-dihydropyridine class are well-known calcium channel blockers. Studies have shown that this specific compound can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells .

3. Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects against neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

  • Calcium Channel Blockade: By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to vasodilation and decreased blood pressure.
  • Antioxidant Mechanism: The structure allows for the donation of electrons to free radicals, thus neutralizing their harmful effects.
  • Modulation of Neurotransmitter Release: It may influence the release of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Niaz et al. (2015)Demonstrated significant inhibition of yeast α-glucosidase activity by related dihydropyridine derivatives .
Leonardi et al. (1998)Reported antihypertensive activity associated with similar structural analogs .
Turovska et al. (2020)Investigated electrochemical properties indicating strong antioxidant potential .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Conformation and Crystal Packing

The conformation of the 1,4-dihydropyridine ring and its substituents significantly impacts molecular packing and intermolecular interactions. Below is a comparative analysis of key analogues:

Compound Substituent(s) DHP Ring Conformation Crystal System/Packing Features Key Interactions Reference
Target Compound 4-[5-(2-Chlorophenyl)-2-furyl] Not reported Not reported Not reported
1,1'-[4-(2,4-Dichlorophenyl)-...] 4-(2,4-Dichlorophenyl) Flattened-boat Monoclinic (P2₁/c) N–H⋯O, C–H⋯Cl dimers
1,1'-[4-(4-Methoxyphenyl)-...] 4-(4-Methoxyphenyl) Not specified Orthorhombic (Pbca)
a = 12.078 Å, b = 8.965 Å
Not specified
1-[5-Acetyl-4-(2-furyl)-...] 4-(2-Furyl), 3,5-acetyl Not reported Not reported Not reported
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl substituent () introduces electron-withdrawing effects, leading to a flattened-boat conformation of the DHP ring. This conformation facilitates N–H⋯O hydrogen bonds, forming zigzag chains, and C–H⋯Cl interactions that stabilize centrosymmetric dimers . In contrast, the 4-methoxyphenyl group () is electron-donating, resulting in an orthorhombic crystal system (Pbca) with distinct unit cell parameters (a = 12.078 Å, b = 8.965 Å).

However, crystallographic data for these derivatives remain unreported in the evidence . Chlorophenyl vs. Methoxyphenyl: The chloro substituent’s smaller size and higher electronegativity compared to methoxy may reduce steric hindrance but enhance dipole-dipole interactions. For example, C–H⋯Cl contacts in the 2,4-dichlorophenyl derivative contribute to dimer formation, whereas methoxy groups might favor hydrogen bonding with adjacent molecules .

Hydrogen Bonding and Intermolecular Interactions

Hydrogen bonding patterns are critical for understanding crystallographic stability and solubility:

  • N–H⋯O Bonds : Observed in the 2,4-dichlorophenyl derivative (), these bonds link molecules into zigzag chains, enhancing thermal stability .
  • C–H⋯X (X = O, Cl): Chlorine atoms in chlorophenyl derivatives participate in weak C–H⋯Cl interactions, while methoxy oxygen atoms may act as acceptors in C–H⋯O bonds.

Crystallographic Methodologies

Structural analyses of these compounds predominantly rely on X-ray diffraction using SHELX software (e.g., SHELXL for refinement and SADABS for absorption correction), as noted in and . The robustness of SHELX in handling small-molecule crystallography ensures accurate determination of conformational and packing features .

Q & A

Q. What protocols validate spectroscopic data against computational predictions?

  • Methodology :
  • NMR prediction : Use tools like ACD/Labs NMR Predictor or MestReNova to simulate spectra. Set tolerance thresholds (e.g., δ ±0.1 ppm for 1^1H) .
  • IR benchmarking : Compare experimental peaks with ab initio vibrational frequency calculations (scaling factor: 0.961) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone
Reactant of Route 2
Reactant of Route 2
1,1'-{4-[5-(2-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone

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